molecular formula C10H10FNO2 B13207002 8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B13207002
M. Wt: 195.19 g/mol
InChI Key: BDBAOPUAIYRRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a fluorinated quinoline derivativeThe presence of a fluorine atom in the quinoline ring enhances its biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with suitable reagents to form the quinoline ring, followed by carboxylation at the 6th position . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit the function of bacterial enzymes, leading to antibacterial effects, or interfere with cellular pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom and the carboxylic acid group play a crucial role in its reactivity and interaction with biological targets .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2,(H,13,14)

InChI Key

BDBAOPUAIYRRRV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)C(=O)O)F)NC1

Origin of Product

United States

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